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molecular formula C9H10FNO B2939904 2-(4-Fluorophenyl)-N-methylacetamide CAS No. 152859-42-2

2-(4-Fluorophenyl)-N-methylacetamide

Cat. No. B2939904
M. Wt: 167.183
InChI Key: MXKVWVBHAZNMRF-UHFFFAOYSA-N
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Patent
US07989477B2

Procedure details

To a solution of methylamine in THF (2.0 M, 5 mL, 10 mmol) was added 4-fluorophenylacetyl chloride (518 mg, 3.0 mmol) at −78° C. The reaction mixture was stirred from −78° C. to room temperature for 1 h. The solution was diluted with H2O and extracted with EtOAc. The organic layer was washed with brine and dried over MgSO4. Filtration, followed by concentration, provided the title compound (490 mg, 98%). MS (ESI+) m/z 168 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].C1COCC1.[F:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16](Cl)=[O:17])=[CH:11][CH:10]=1>O>[F:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([NH:2][CH3:1])=[O:17])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
518 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred from −78° C. to room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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